Methyl-phenyl-carbamic acid

Description

Properties

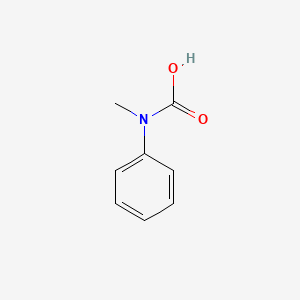

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

methyl(phenyl)carbamic acid |

InChI |

InChI=1S/C8H9NO2/c1-9(8(10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11) |

InChI Key |

GAUSUDNBBOZKSB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological Activity

Methyl phenylcarbamate exhibits physostigmine-like activity , primarily stimulating intestinal peristalsis. However, its miotic activity (pupil constriction) is weak compared to dimethylcarbamic esters, and it lacks curare antagonism .

| Compound | Physostigmine-like Activity | Miotic Activity | Curare Antagonism |

|---|---|---|---|

| Methyl phenylcarbamate | Strong (intestinal) | Weak | Absent |

| Dimethylcarbamic ester | Strong | Similar to physostigmine | Present |

| Ethyl carbamate | Weak/None | N/A | N/A |

| Allyl-/Benzyl-carbamate | Strong | Moderate | Variable |

Key Findings :

- Aryl-alkyl carbamates (e.g., methyl-phenyl, benzyl) generally exhibit stronger cholinesterase-inhibiting activity than purely aliphatic derivatives (e.g., ethyl, methyl) .

- Quaternary ammonium salts of carbamates (e.g., 3-oxyphenyl-trimethylammonium derivatives) show enhanced activity compared to tertiary bases .

Carcinogenicity and DNA Binding

Ethyl carbamate (urethane) is a well-documented carcinogen, binding persistently to DNA in liver and skin tissues. In contrast, methyl phenylcarbamate and methyl carbamate show negligible carcinogenic effects .

| Compound | Carcinogenic Potency | DNA Binding (Liver/Skin) | Persistence |

|---|---|---|---|

| Ethyl carbamate | High (epidermis, liver, lung) | High (14C-labeled) | Long-term |

| Methyl carbamate | None | Low | Short-term |

| Methyl phenylcarbamate | Not reported | Not studied | N/A |

| n-Propyl/n-Butyl carbamate | Moderate (possible) | Low | Short-term |

Key Findings :

- Ethyl carbamate binds more extensively to DNA than methyl, n-propyl, or n-butyl carbamates, with binding persistence enhanced by croton oil pretreatment .

- Methyl phenylcarbamate’s carcinogenic profile remains understudied, though its structural analogs (e.g., ethyl carbamate) highlight the importance of substituent effects on toxicity .

Stability and Lipophilicity

Carbamates with disubstituted nitrogen (e.g., diethyl, diallyl) are notably stable, whereas mono-substituted derivatives (e.g., methyl phenylcarbamate) may exhibit variable hydrolysis rates . Lipophilicity, measured via HPLC capacity factors (log k), influences pharmacokinetics. For example, 4-chloro-2-arylphenyl carbamates (e.g., Ferriz et al., 2012) show log k values correlating with their bioavailability .

Preparation Methods

Palladium-Catalyzed Carbonylation of Carbamic Acid Esters

The palladium-catalyzed carbonylation of carbamic acid esters represents a foundational method for synthesizing methyl-phenyl-carbamic acid derivatives. As detailed in EP1669346A1 , this approach involves reacting a carbamic acid ester (e.g., (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester) with carbon monoxide and water in the presence of a palladium catalyst. Key parameters include:

-

Catalyst System : Bis(triphenylphosphine)palladium dichloride (PdCl₂(PPh₃)₂) and triphenylphosphine (PPh₃) in a 1:13 molar ratio .

-

Base : Potassium carbonate (K₂CO₃) at 1.0–2.0 mol equivalents relative to the substrate .

-

Conditions : 80–115°C under 8–30 bar CO pressure, yielding >90% conversion after 12–24 hours .

This method benefits from high regioselectivity, particularly when starting from isomerically pure precursors like p-toluidine. However, the requirement for high-pressure equipment and palladium catalysts increases operational costs, limiting scalability .

Ce-Based Catalytic Synthesis from Aniline and Dimethyl Carbonate

Recent advancements in heterogeneous catalysis have enabled the direct synthesis of methyl phenylcarbamate from aniline and dimethyl carbonate (DMC). Li et al. (2024) demonstrated that CeO₂-based composite oxides, particularly CuO–CeO₂, exhibit superior catalytic activity . Mechanistic studies reveal that:

-

Catalyst Design : Doping CeO₂ with Cu enhances Ce³⁺ content and oxygen vacancies, which facilitate the activation of DMC .

-

Reaction Pathway :

-

Optimized Conditions : 160°C, 3 MPa N₂, 4-hour reaction time, achieving 78% yield .

Comparative studies show that mechanically mixed CuO–CeO₂–M catalysts outperform co-precipitated analogs (CuO–CeO₂–C) due to stronger metal-support interactions and higher acid site density . This method aligns with green chemistry principles by avoiding toxic phosgene and minimizing waste.

One-Pot Synthesis via Urea and Methanol

A phosgene-free, one-pot synthesis route utilizing urea and methanol was pioneered by Wang et al. (2013) . This method proceeds through a phenylurea intermediate, as confirmed by HPLC–MS analysis:

-

Urea Activation :

-

Carbamate Formation :

Key Advantages :

-

Eliminates hazardous intermediates like phosgene.

-

Achieves 65% yield under uncatalyzed conditions (180°C, 6 hours) .

-

γ-Al₂O₃ catalysis shifts the pathway to favor methyl carbamate intermediates, boosting yield to 72% .

Hydrolysis of Methyl Phenylcarbamate Esters

This compound is typically accessed via hydrolysis of its ester form. PubChem Data and Vulcanchem outline the following steps:

-

Ester Synthesis :

-

Alkylation of phenyl isocyanate with methanol.

-

Alternative: Transesterification of phenyl carbamates with methyl sources.

-

-

Acidic Hydrolysis :

Challenges :

-

The free acid is prone to decarboxylation, necessitating low-temperature (0–5°C) and anhydrous conditions .

Analytical and Industrial Considerations

Quantitative Analysis :

The CN101241081B patent describes a titrimetric method for assessing methyl phenylcarbamate content:

-

Procedure : Reflux with Ba(OH)₂, followed by HCl titration to quantify unreacted base.

-

Stoichiometry :

-

Accuracy : ±1.5% relative error, suitable for industrial quality control .

Comparative Data :

Q & A

Q. What are the best practices for reporting this compound research in peer-reviewed journals?

- Methodological Answer : Follow AIMRAD (Abstract, Introduction, Methods, Results, and Discussion) structure. In methods, specify equipment models (e.g., Bruker Avance III HD 400 MHz NMR), software versions, and statistical tests (e.g., two-tailed t-test, α=0.05). Disclose funding sources and conflicts of interest. Use IUPAC nomenclature consistently and deposit synthetic intermediates in PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.